molecular formula C10H18O5 B1664551 2-Hydroxydecanedioic acid CAS No. 103963-71-9

2-Hydroxydecanedioic acid

Cat. No. B1664551
M. Wt: 218.25 g/mol
InChI Key: LPIOYESQKJFWPQ-MRVPVSSYSA-N
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Description

2-Hydroxydecanedioic acid, also known as α-hydroxysebasate or 2-hydroxysebacic acid, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . It appears in the urine of children affected with peroxisomal disorders such as neonatal adrenoleukodystrophy and Zellweger syndrome and is a useful marker for these diseases .


Molecular Structure Analysis

The molecular formula of 2-Hydroxydecanedioic acid is C10H18O5 . It has an average mass of 218.247 Da and a monoisotopic mass of 218.115417 Da .


Physical And Chemical Properties Analysis

2-Hydroxydecanedioic acid is a solid compound . It has a water solubility of 2.42 mg/mL, a logP of 0.87, and a pKa (Strongest Acidic) of 4.16 .

Scientific Research Applications

1. Biological Production and Metabolic Engineering

2-Hydroxydecanedioic acid is related to malic acid (2-hydroxybutanedioic acid), a four-carbon dicarboxylic acid. Malic acid has garnered interest due to its wide usage in various industries, including food, chemicals, and pharmaceuticals. It can be produced through chemical synthesis, enzymatic conversion, and biological fermentation. Metabolic engineering of strains for malic acid production is a significant area of research, focusing on non-oxidative pathways, oxidative pathways, and the glyoxylate cycle (Dai et al., 2018).

2. Enantiomeric Resolution in Capillary Zone Electrophoresis

Enantiomers of racemic 2-hydroxy acids, closely related to 2-hydroxydecanedioic acid, have been successfully resolved using capillary zone electrophoresis. This process involves the addition of cyclodextrins to the background electrolyte, with the resolution affected by the type of cyclodextrin, the pH of the electrolyte, and the shape of the analyte compounds (Nardi et al., 1993).

3. Role in Microalgae and Environmental Implications

2-Hydroxy acids, including 2-hydroxydecanedioic acid, have been identified in microalgae. This discovery is significant for the classification of algal species and understanding the natural sources of 2-hydroxy acids in the environment. These acids were found in various concentrations in different microalgae species, indicating their diverse roles in these organisms (Matsumoto et al., 1984).

4. Enzymatic Synthesis for Chiral Applications

2-Hydroxy carboxylic acids, closely related to 2-hydroxydecanedioic acid, are essential in synthesizing various organic compounds and as chiral resolving agents. Recent advances in enzymatic preparation of enantiomerically pure 2-hydroxy carboxylic acids involve kinetic resolution and asymmetric reduction approaches (Chen et al., 2015).

5. Photocatalytic Activity in Nanocomposite Synthesis

The synthesis of nanocomposites, such as PbBiO2Cl/BiOCl, involves the use of 2-hydroxy acids. These nanocomposites demonstrate enhanced visible-light-driven photocatalytic activity, crucial for environmental applications like pollutant degradation (Liu et al., 2018).

6. Biotechnological Production of Hydroxy Fatty Acids

Hydroxy fatty acids, including 2-hydroxydecanedioic acid, have applications in chemical, food, and cosmetic industries. Microbial fatty acid-hydroxylation enzymes synthesize these acids, offering a greener alternative to chemical synthesis. The focus on regio-specificity and diverse hydroxy fatty acid production through gene screening and metabolic engineering is a key area of research (Kim & Oh, 2013).

properties

IUPAC Name

2-hydroxydecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c11-8(10(14)15)6-4-2-1-3-5-7-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIOYESQKJFWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(C(=O)O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869411
Record name 2-Hydroxydecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxydecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Hydroxydecanedioic acid

CAS RN

103963-71-9
Record name 2-Hydroxydecanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103963-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxysebacic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103963719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxydecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxydecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

118 - 121 °C
Record name 2-Hydroxydecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxydecanedioic acid

Citations

For This Compound
32
Citations
M Matsumoto, T Kuhara, Y Inoue… - Biomedical & …, 1990 - Wiley Online Library
… increased excretion of 2-hydroxydecanedioic acid in patients … acid as well as 2hydroxydecanedioic acid in patients with acute … as well as 2-hydroxydecanedioic acid were consistent with …
Number of citations: 12 onlinelibrary.wiley.com
M Matsumoto, T Kuhara, Y Inoue, T Shinka… - … of Chromatography B …, 1991 - Elsevier
… All 3-hydroxydicarboxylic acids and 2-hydroxydecanedioic acid were identified by the comparison of the mass spectra and retention times of the authentic standards reported [5,6]. The …
Number of citations: 20 www.sciencedirect.com
N Hadrup, K Loeschner, K Skov, G Ravn-Haren… - PeerJ, 2016 - peerj.com
Selenium (Se) is an essential element with a small difference between physiological and toxic doses. To provide more effective and safe Se dosing regimens, as compared to dosing …
Number of citations: 28 peerj.com
Y Yuan, Q Wu, J Zhao, Z Feng, J Dong, M An… - … of Pharmaceutical and …, 2021 - Elsevier
Acute myeloid leukemia (AML) is a malignant disease originating from bone marrow hematopoietic stem cells, characterized by anemia, hemorrhage, fever, and infection, with low …
Number of citations: 8 www.sciencedirect.com
Y Yuan, J Zhao, T Li, Z Ji, Y Xin, S Zhang… - Biomedical …, 2021 - Wiley Online Library
… The plasma concentrations of (R)-3-hydroxydodecanoic acid, 3-oxododecanoic acid, 4-aminohippuric acid, and 2-hydroxydecanedioic acid were all higher than those in the normal …
N Looby, A Roszkowska, N Reyes-Garcés, M Yu… - Metabolomics, 2021 - Springer
… For negative mode, four compounds (3-hydroxydodecanedioic acid, androsterone sulfate, 6-hydroxypentadecanedioic acid and 2-hydroxydecanedioic acid (or 3-hydroxysebacic acid, …
Number of citations: 18 link.springer.com
A Şen, I Miranda, J Ferreira, A Lourenco… - Industrial Crops and …, 2018 - Elsevier
Ponytail palm (Beaucarnea recurvata Lemaire) is a succulent plant indigenous to Mexico frequently used as an ornamental plant throughout the world. The mature trees develop a thick …
Number of citations: 15 www.sciencedirect.com
L Osete-Cortina, MT Doménech-Carbó - Journal of Chromatography A, 2005 - Elsevier
… This is the case with 2-hydroxydecanedioic acid (19) for which derivatization with HMDS was effective on the hydroxyl group. These results suggest that the proposed method can be …
Number of citations: 126 www.sciencedirect.com
JPA Ferreira, I Miranda, VB Sousa, H Pereira - PLoS One, 2018 - journals.plos.org
… substituted ɑ,ω-diacids (27.3%), mainly the methyl esters of 18-hydroxy-9,10-dihydroxyoctadecanoic acid (30.8%), 18-hydroxy-9-octadecanoic acid (8.9%), 2-hydroxydecanedioic acid (…
Number of citations: 45 journals.plos.org
C Deng, Y Zhai, X Yang, Z Chen, Q Li, R Hao - Poultry Science, 2023 - Elsevier
… , nonadecanoic acid, and 17, 23-epoxy-29-hydroxy-27-norlanost-8-ene-3, 15, 24-trione belong to lipids and lipid-like molecules, and cis-3-hexenyl pyruvate, 2-hydroxydecanedioic acid…
Number of citations: 2 www.sciencedirect.com

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